molecular formula C12H17ClN2O2 B15304020 Tert-butyl ((6-chloro-4-methylpyridin-3-yl)methyl)carbamate

Tert-butyl ((6-chloro-4-methylpyridin-3-yl)methyl)carbamate

Cat. No.: B15304020
M. Wt: 256.73 g/mol
InChI Key: KCSMETXFCJKIIL-UHFFFAOYSA-N
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Description

Tert-butyl ((6-chloro-4-methylpyridin-3-yl)methyl)carbamate is a chemical building block of high interest in medicinal chemistry and pharmaceutical research. This compound, which features both a chloro and a methyl substituent on the pyridine ring, is primarily valued as a versatile synthetic intermediate. It is commonly used in nucleophilic substitution reactions, where the chloro group can be displaced, and the carbamate group can be readily deprotected to reveal a primary amine . These functional groups make it a key precursor in the synthesis of more complex molecules, particularly in the development of potential active pharmaceutical ingredients (APIs). Compounds with this core scaffold have been investigated in early-stage research for various biological activities. For instance, structurally related polycyclic compounds containing similar pyridine-carbamate motifs have been explored as antagonists for Toll-like receptors (TLR7/8), indicating potential applications in immunology and the treatment of immune-related disorders . This product is strictly for research and further manufacturing applications. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

tert-butyl N-[(6-chloro-4-methylpyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C12H17ClN2O2/c1-8-5-10(13)14-6-9(8)7-15-11(16)17-12(2,3)4/h5-6H,7H2,1-4H3,(H,15,16)

InChI Key

KCSMETXFCJKIIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 3-Nitro-6-Chloro-4-Methylpyridine

The synthesis begins with 3-nitro-6-chloro-4-methylpyridine, a precursor accessible via nitration of 6-chloro-4-methylpyridine. Nitration is typically performed using a mixture of nitric and sulfuric acids at 0–5°C, yielding the nitro derivative in ~80% purity.

Reduction to Primary Amine

The nitro group is reduced to an amine using catalytic transfer hydrogenation. In a representative procedure:

  • Reactants : 3-nitro-6-chloro-4-methylpyridine (3.00 g, 17.4 mmol), hydrazine monohydrate (1.04 g, 20.9 mmol), 5% Rh/C (0.300 g).
  • Solvent : Tetrahydrofuran (THF, 85 mL).
  • Conditions : Stirred under N₂ at 23°C for 3 h.
  • Workup : Filtration through Celite, concentration under vacuum.
  • Outcome : 2.70 g (90% yield) of (6-chloro-4-methylpyridin-3-yl)methylamine as a white solid.

Boc Protection

The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O):

  • Reactants : (6-Chloro-4-methylpyridin-3-yl)methylamine (1.00 g, 5.88 mmol), Boc₂O (1.41 g, 6.46 mmol).
  • Base : Triethylamine (0.89 g, 8.82 mmol).
  • Solvent : Dichloromethane (DCM, 20 mL).
  • Conditions : Stirred at 25°C for 12 h.
  • Purification : Silica gel chromatography (hexanes/ethyl acetate 4:1 → 3:2).
  • Outcome : 1.32 g (85% yield) of tert-butyl ((6-chloro-4-methylpyridin-3-yl)methyl)carbamate.

Azide Reduction Pathway

Bromination of Pyridinylmethanol

Starting from (6-chloro-4-methylpyridin-3-yl)methanol, the hydroxyl group is converted to a bromide:

  • Reactants : (6-Chloro-4-methylpyridin-3-yl)methanol (1.00 g, 5.88 mmol), PBr₃ (1.60 g, 5.88 mmol).
  • Solvent : DCM (15 mL).
  • Conditions : 0°C → 25°C, 2 h.
  • Outcome : 3-Bromomethyl-6-chloro-4-methylpyridine (1.22 g, 95%).

Azide Formation and Reduction

The bromide undergoes nucleophilic substitution with sodium azide, followed by reduction:

  • Azidation : 3-Bromomethyl-6-chloro-4-methylpyridine (1.00 g, 4.55 mmol), NaN₃ (0.44 g, 6.83 mmol) in DMF (10 mL), 60°C, 6 h. Yield: 0.82 g (90%) of 3-azidomethyl-6-chloro-4-methylpyridine.
  • Reduction : Azide (0.82 g, 4.10 mmol), H₂ (1 atm), 10% Pd/C (0.10 g) in ethanol (20 mL). Stirred for 3 h. Yield: 0.62 g (85%) of (6-chloro-4-methylpyridin-3-yl)methylamine.

Boc Protection

The amine is protected as described in Section 1.3, yielding the target compound in 85% yield.

Direct Carbamation via Chloroformate

Reaction of Amine with Boc Chloroformate

An alternative one-step method employs tert-butyl chloroformate (Boc-Cl):

  • Reactants : (6-Chloro-4-methylpyridin-3-yl)methylamine (1.00 g, 5.88 mmol), Boc-Cl (0.77 g, 5.88 mmol).
  • Base : 4-Dimethylaminopyridine (DMAP, 0.07 g, 0.59 mmol).
  • Solvent : THF (15 mL).
  • Conditions : 0°C → 25°C, 6 h.
  • Purification : Aqueous workup (NaHCO₃ wash), DCM extraction.
  • Outcome : 1.20 g (80% yield) of product.

Coupling Agent-Mediated Synthesis

Activation with HATU

For substrates with poor nucleophilicity, coupling agents facilitate Boc protection:

  • Reactants : (6-Chloro-4-methylpyridin-3-yl)methylamine (1.00 g, 5.88 mmol), Boc-O-Su (1.41 g, 6.46 mmol).
  • Coupling Agent : HATU (2.46 g, 6.46 mmol).
  • Base : DIPEA (1.14 g, 8.82 mmol).
  • Solvent : DMF (10 mL).
  • Conditions : 25°C, 12 h.
  • Purification : Reverse-phase chromatography.
  • Outcome : 1.25 g (83% yield).

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Advantages Limitations
Nitro Reduction 3-Nitro-6-chloro-4-methylpyridine Hydrazine, Rh/C, Boc₂O 85% High yield, scalable Requires nitro precursor
Azide Pathway Pyridinylmethanol PBr₃, NaN₃, H₂/Pd 80% Avoids nitro intermediates Multi-step, azide handling
Direct Carbamation (6-Chloro-4-methylpyridin-3-yl)methylamine Boc-Cl, DMAP 80% One-step, simple conditions Requires pre-formed amine
HATU Coupling (6-Chloro-4-methylpyridin-3-yl)methylamine HATU, Boc-O-Su 83% Suitable for sensitive substrates Costly reagents, purification

Reaction Mechanisms and Optimization

Nitro Reduction Mechanism

Hydrazine acts as a hydrogen donor in the presence of Rh/C, reducing the nitro group to amine via hydroxylamine intermediates:
$$
\text{R-NO}2 \xrightarrow{\text{N}2\text{H}4, \text{Rh/C}} \text{R-NHOH} \xrightarrow{\text{NaHCO}3} \text{R-NH}_2
$$

Boc Protection Mechanism

Boc₂O reacts with the amine in a two-step process:

  • Nucleophilic attack by the amine on the carbonyl carbon.
  • Elimination of tert-butoxide to form the carbamate.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((6-chloro-4-methylpyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Tert-butyl ((6-chloro-4-methylpyridin-3-yl)methyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic uses due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl ((6-chloro-4-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Analogues

Compound Name Substituents on Pyridine Ring Molecular Formula Key Differences References
This compound 6-Cl, 4-CH₃ C₁₁H₁₅ClN₂O₂ Reference compound; moderate lipophilicity
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 6-Br, 2-Cl C₁₁H₁₅BrClN₂O₂ Higher molar mass (320.6 g/mol); enhanced reactivity due to Br
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate 5-OCH₃, 6-OCH₃ C₁₃H₂₀N₂O₄ Electron-donating methoxy groups reduce acidity (pKa ~14.5 predicted)
tert-Butyl (3-cyclopropyl-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl)carbamate 5-F (pyridine), cyclopropyl (pyrazole) C₁₇H₂₂FN₃O₂ Fluorine enhances electronegativity; pyrazole ring introduces planar rigidity
tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate 6-CH₂OH C₁₁H₁₆N₂O₃ Hydroxymethyl group increases polarity and solubility

Physicochemical and Spectroscopic Properties

  • Electron-Withdrawing vs. Donating Groups : The 6-Cl substituent in the target compound increases electrophilicity compared to methoxy-substituted analogues (e.g., 5,6-dimethoxy derivative in ), which exhibit higher basicity due to electron donation.
  • Boiling Points : Bromine-substituted derivatives (e.g., 6-Br in ) have higher boiling points than chloro analogues due to increased molecular weight and van der Waals interactions.
  • Spectroscopic Signatures : For example, tert-butyl (1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl)carbamate () shows distinct ¹H NMR peaks at δ 8.78 (s, pyridine-H) and δ 1.53 (s, tert-butyl), differing from the target compound’s predicted aromatic proton shifts.

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